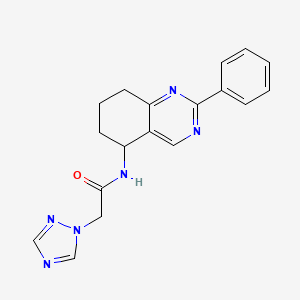![molecular formula C16H18ClF3N2O2 B6057752 N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-4,4,4-trifluorobutanamide](/img/structure/B6057752.png)
N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-4,4,4-trifluorobutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-4,4,4-trifluorobutanamide, commonly known as CTB, is a chemical compound that has gained significant attention in scientific research due to its potential use as a tool for studying neuronal pathways in the brain. CTB is a fluorescent tracer that can be used to label and track specific neuronal pathways, making it a valuable tool for understanding brain function and connectivity. In
科学的研究の応用
CTB has a wide range of scientific research applications, with its primary use being as a neuronal tracer. CTB can be injected into specific regions of the brain, where it is taken up by neurons and transported along axons to their terminal regions. This allows researchers to label and track specific neuronal pathways, providing valuable insights into brain function and connectivity. CTB has been used to study a variety of brain functions, including sensory processing, motor control, and learning and memory.
作用機序
The mechanism of action of CTB involves its ability to bind to ganglioside molecules on the surface of neurons. Gangliosides are complex molecules that play a crucial role in neuronal function, and CTB binds to specific ganglioside subtypes that are abundant in certain neuronal pathways. Once CTB binds to gangliosides, it is taken up by the neuron and transported along axons to their terminal regions, where it can be visualized using fluorescence microscopy.
Biochemical and Physiological Effects
CTB has been shown to have minimal biochemical and physiological effects on the brain. It does not alter neuronal function or cause any significant changes in brain chemistry. CTB is a safe and effective tool for studying neuronal pathways in the brain, with minimal side effects or risks.
実験室実験の利点と制限
One of the primary advantages of using CTB in lab experiments is its ability to label and track specific neuronal pathways. This provides researchers with valuable insights into brain function and connectivity, which can inform the development of new treatments for neurological disorders. However, there are also limitations to using CTB in lab experiments. It is a complex molecule that requires careful synthesis and handling, and its use is limited to certain types of experiments. Additionally, CTB is not suitable for use in human subjects, as it is a research tool and not a drug.
将来の方向性
There are several future directions for research involving CTB. One area of interest is the development of new fluorescent tracers that can label and track neuronal pathways with greater specificity and sensitivity. Another area of interest is the use of CTB in combination with other research tools, such as optogenetics and electrophysiology, to gain a more comprehensive understanding of brain function and connectivity. Additionally, there is potential for CTB to be used in the development of new treatments for neurological disorders, as it can provide valuable insights into the underlying mechanisms of these conditions. Overall, CTB is a valuable tool for scientific research, with significant potential for advancing our understanding of the brain and its functions.
合成法
The synthesis of CTB involves several steps, including the reaction of 3-chlorophenethylamine with 2-oxo-pyrrolidine-5-carboxylic acid, followed by the addition of 4,4,4-trifluorobutanoyl chloride. The resulting product is purified using column chromatography to yield CTB as a white powder. The synthesis of CTB is a complex process that requires careful attention to detail to ensure a pure and high-quality product.
特性
IUPAC Name |
N-[1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl]-4,4,4-trifluorobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClF3N2O2/c17-12-3-1-2-11(8-12)5-7-22-10-13(9-15(22)24)21-14(23)4-6-16(18,19)20/h1-3,8,13H,4-7,9-10H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYJQYJJQXNEPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CCC2=CC(=CC=C2)Cl)NC(=O)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-4,4,4-trifluorobutanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B6057672.png)
![N-benzyl-4-({4-[(3-hydroxy-1-pyrrolidinyl)methyl]-1H-1,2,3-triazol-1-yl}methyl)-1-piperidinecarboxamide trifluoroacetate (salt)](/img/structure/B6057674.png)
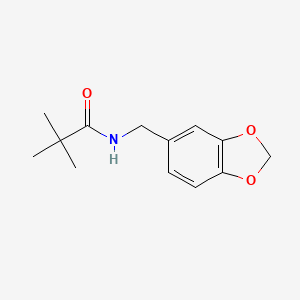
![{2-[4-(4-methyl-1-piperazinyl)butoxy]phenyl}methanol hydrochloride](/img/structure/B6057683.png)
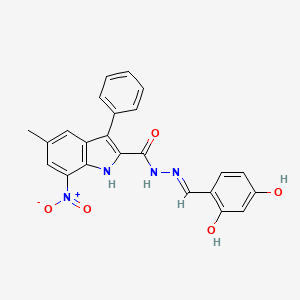
![2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-2-naphthylacetamide](/img/structure/B6057699.png)
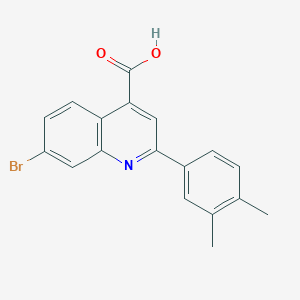
![{5-[(5-methyl-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B6057715.png)
![5-{1-[2-(4-methyl-1-piperazinyl)benzyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6057717.png)
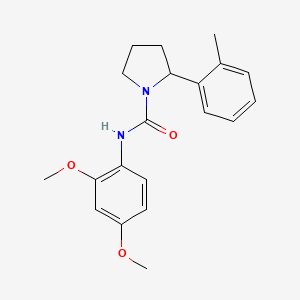
![N-(3-fluorophenyl)-N'-{1-[1-(1H-pyrazol-3-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B6057744.png)
![2-(2-{[2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino}ethoxy)ethanol](/img/structure/B6057749.png)
![N-[(1-methyl-1H-imidazol-2-yl)methyl]-1-(1-naphthylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6057754.png)
